PF-3450074 Is ~10-Fold More Potent Than the Cognate Capsid Inhibitor BI-2 in Head-to-Head HIV-1 Infection Assays
In a direct head-to-head comparison using VSV-G-pseudotyped HIV-1-GFP infection of HeLa cells, PF-3450074 achieved equivalent inhibition of HIV-1 infection at a 10-fold lower concentration than BI-2, another small-molecule inhibitor that binds the identical NTD-CTD inter-protomer pocket [1]. Specifically, 5 µM of PF-74 produced the same level of infection inhibition as 50 µM of BI-2, with neither compound exhibiting cellular toxicity at the tested concentrations [1]. This potency differential is meaningful for procurement because it directly affects the working concentration range required in cell-based assays, influencing both reagent cost per experiment and the risk of off-target effects at higher concentrations.
| Evidence Dimension | Antiviral potency (HIV-1-GFP infection inhibition) |
|---|---|
| Target Compound Data | 5 µM PF-3450074 produces equivalent inhibition |
| Comparator Or Baseline | BI-2: 50 µM required for equivalent inhibition |
| Quantified Difference | ~10-fold greater potency (5 µM vs. 50 µM for equivalent effect) |
| Conditions | VSV-G-pseudotyped HIV-1-GFP reporter virus; HeLa cell infection assay; Figure 1A (Faysal et al., 2014) |
Why This Matters
A 10-fold potency advantage directly translates to lower compound consumption per assay, reduced solvent (DMSO) exposure to cells, and a wider experimentally accessible concentration window before solubility or cytotoxicity limits are encountered.
- [1] Faysal, K. M. R., Walsh, J. C., Renner, N. A., García, J. A., Bhatt, D., Bhargava, A., Wilhem, A., Aiken, C. & Summers, M. F. (2014). BI-2 destabilizes HIV-1 cores during infection and Prevents Binding of CPSF6 to the HIV-1 Capsid. Retrovirology, 11, 120. View Source
